![molecular formula C16H11FN2OS B10809140 (5E)-5-(4-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10809140.png)
(5E)-5-(4-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-5-(4-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorobenzylidene group, a mercapto group, and a phenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Research indicates that compounds with imidazole rings often exhibit significant biological activities. The presence of the 4-fluorobenzylidene moiety in this compound enhances its interaction with biological targets, suggesting several potential applications:
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against various bacterial strains.
- In studies, it exhibited zones of inhibition comparable to known antibiotics, indicating its potential as an antimicrobial agent.
-
Anticancer Activity :
- Similar compounds have shown promise in anticancer applications. The imidazole core is known to interact with cellular targets involved in cancer progression.
-
Anti-inflammatory Effects :
- Compounds containing thiol groups are often explored for their anti-inflammatory properties, suggesting that this compound may also possess similar effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (5E)-5-(4-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N′-(2-nitrobenzylidene)dodecanehydrazide
- (E)-N′-(naphthalen-1-ylmethylene)dodecanehydrazide
- (E)-N′-(4-fluorobenzylidene)dodecanehydrazide
Uniqueness
Compared to similar compounds, (5E)-5-(4-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific structural features, such as the presence of both a fluorobenzylidene group and a mercapto group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
The compound (5E)-5-(4-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, with the CAS number 325994-11-4, is a member of the imidazole family known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
- Molecular Formula : C₁₆H₁₁FN₂OS
- Molar Mass : 298.33 g/mol
- Hazard Classification : Irritant
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with thioketones and amines under controlled conditions. Various protocols have been reported in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study showed that related compounds demonstrated effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Compound | Activity | Concentration | Reference |
---|---|---|---|
This compound | Antibacterial | 50 µg/mL | |
Related Imidazole Derivative | Antifungal | 100 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies suggest that it exerts a dose-dependent cytotoxic effect, particularly against leukemia cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
L1210 (Leukemia) | 15 | Apoptosis via mitochondrial pathway | |
HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition
Enzyme inhibition studies have indicated that this compound may act as a potent inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell proliferation and survival.
Case Study 1: Anticancer Activity
In a controlled study involving human cancer cell lines, treatment with the compound resulted in significant reduction in cell viability compared to untreated controls. The study highlighted its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
A comparative study demonstrated that this compound exhibited superior antimicrobial activity against Gram-positive bacteria compared to standard antibiotics. This finding suggests its potential as an alternative treatment option for antibiotic-resistant infections.
Properties
Molecular Formula |
C16H11FN2OS |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(5E)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11FN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)/b14-10+ |
InChI Key |
UMIOKZHDYSQQEI-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)F)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S |
Origin of Product |
United States |
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